molecular formula C8H6BrIO B2700821 1-(3-Bromo-4-iodophenyl)ethanone CAS No. 945907-32-4

1-(3-Bromo-4-iodophenyl)ethanone

Cat. No.: B2700821
CAS No.: 945907-32-4
M. Wt: 324.943
InChI Key: WAQKCNIGTUIVRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-iodoacetophenone with dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with a high yield of 87% . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120-140°C, resulting in a yield of 40% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-iodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

1-(3-Bromo-4-iodophenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in multiple chemical reactions, including:

  • Substitution Reactions : The bromine or iodine atoms can be replaced by other functional groups.
  • Reduction Reactions : The carbonyl group can be reduced to form alcohol derivatives.
  • Oxidation Reactions : It can be oxidized to yield carboxylic acids or other derivatives .

Biological Applications

Research has indicated potential biological activities associated with this compound:

Medicinal Chemistry

The compound is being investigated for its therapeutic potential:

  • Drug Development : Its unique structure may allow it to interact with specific biological targets, making it a candidate for developing new pharmaceuticals aimed at various diseases.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level could provide insights into drug resistance mechanisms and lead to more effective treatments .

Case Studies

StudyFocusFindings
Bombardi & Di Giovanni (2013)Role of serotonin receptorsHighlighted the significance of halogenated compounds in modulating serotonin receptor activity, which could relate to potential therapeutic effects of compounds like this compound .
Griffith University ResearchBioactive compounds from amphibiansInvestigated various halogenated compounds for their therapeutic applications, indicating a broader relevance for similar structures in drug discovery .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-iodophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine substituents enhances its reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

  • 1-(3-Bromo-4-chlorophenyl)ethanone
  • 1-(3-Bromo-4-fluorophenyl)ethanone
  • 1-(3-Bromo-4-methylphenyl)ethanone

Comparison: 1-(3-Bromo-4-iodophenyl)ethanone is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and properties compared to similar compounds with different halogen substituents. The combination of bromine and iodine enhances its utility in various chemical reactions and applications .

Biological Activity

1-(3-Bromo-4-iodophenyl)ethanone, also known as 3'-Bromo-4'-iodoacetophenone, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₆BrIO
  • Molecular Weight : 324.94 g/mol
  • CAS Number : 945907-32-4

The compound features a bromine and iodine substitution on the phenyl ring, which can influence its biological activity by altering electronic properties and steric factors.

Research indicates that this compound exhibits various mechanisms of action, particularly through interactions with sigma receptors. These receptors are implicated in several physiological processes and are emerging targets for cancer therapy.

Sigma Receptor Interactions

  • Cytotoxicity : The compound shows cytotoxic effects on cancer cells, particularly through sigma receptor pathways. Studies suggest that high concentrations (20-100 µM) are necessary to elicit significant tumoricidal effects, likely due to the need for complete occupancy of sigma receptors .
  • Metabolic Changes : Treatment with sigma ligands like this compound induces metabolic changes in cancer cells, leading to increased glucose metabolism, often referred to as a "metabolic flare" preceding cell death .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
A375 Melanoma30Sigma receptor-mediated apoptosis
C6 Glioma25Induction of metabolic flare
MCF-7 Breast Cancer40Sigma receptor occupancy

These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

Case Studies

  • Melanoma Treatment : In a study involving human A375M melanoma cells, treatment with sigma receptor ligands resulted in significant tumor growth inhibition both in vitro and in vivo. The study utilized PET imaging to assess tumor responses, revealing a correlation between sigma receptor occupancy and therapeutic efficacy .
  • Glioma Models : Research on rat glioma models demonstrated that administration of this compound led to reduced tumor size and altered metabolic profiles consistent with sigma receptor engagement .

Pharmacological Profile

The pharmacological profile of this compound suggests it possesses favorable properties for drug development:

  • Bioavailability : Moderate bioavailability score (0.55), indicating potential for effective systemic absorption.
  • Solubility : Soluble in various solvents with solubility values ranging from 0.05 mg/ml to 0.89 mg/ml across different conditions .

Properties

IUPAC Name

1-(3-bromo-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQKCNIGTUIVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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